molecular formula C12H17N3O B2439902 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one CAS No. 1133433-92-7

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Cat. No.: B2439902
CAS No.: 1133433-92-7
M. Wt: 219.288
InChI Key: SJONZLNUSKUBNO-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents, anti-parasitic agents, and in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 1,4-dimethylpiperazine in the presence of a reducing agent such as hydrogen gas and a palladium catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the piperazine ring.

Another method involves the use of 4-aminobenzonitrile and 1,4-dimethylpiperazine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction mechanism.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds.

    Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anti-parasitic agent and in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: A simpler piperazine derivative with similar structural features but lacking the aminophenyl group.

    4-Aminophenylpiperazine: Contains the aminophenyl group but lacks the dimethyl substitution on the piperazine ring.

    1,4-Dimethyl-3-phenylpiperazin-2-one: Similar structure but with a phenyl group instead of an aminophenyl group.

Uniqueness

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is unique due to the presence of both the aminophenyl group and the dimethyl substitution on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZLNUSKUBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3 (200 mg, 0.80 mmol), ethanol (5 mL) and 10% palladium on carbon (50% wet, 4 mg dry weight). The reaction flask was purged with hydrogen gas and the reaction mixture stirred under a balloon pressure of hydrogen for 2 h. After this time the flask was purged with nitrogen. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with ethanol (10 mL). The filtrate was concentrated under reduced pressure to afford a 94% yield of 4 (166 mg) as a colorless oil: 1H NMR (500 MHz, DMSO-d6) δ 6.89 (d, 2H, T=8.5 Hz), 6.47 (d, 2H, J=8.5 Hz), 4.94 (s, 2H), 3.53 (td, 1H, J=12.0, 4.0 Hz), 3.44 (m, 1H), 3.21 (dt, 1H, J=12.0, 4.0 Hz), 2.92 (dt, 1H, J=12.0, 4.0 Hz), 2.82 (s, 3H), 2.02 (s, 3H); MS (ESI+) m/z 220 (M+H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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